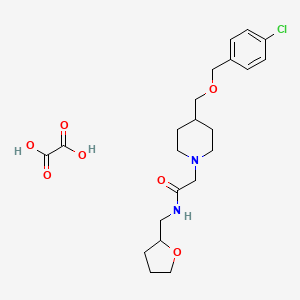
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate typically involves a multi-step reaction sequence. Key steps include:
The formation of the piperidine ring by reacting appropriate amines with chlorinated benzyl compounds.
Etherification using tetrahydrofuran derivatives under controlled conditions to introduce the tetrahydrofuran-2-yl group.
The final oxalate salt formation through neutralization of the compound with oxalic acid in a suitable solvent system.
Industrial Production Methods
In industrial settings, production often involves large-scale reactors where parameters such as temperature, pressure, and pH are meticulously controlled. Catalysts may be employed to enhance yield and selectivity, and purification is achieved through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound primarily undergoes:
Substitution Reactions: : Mainly at the benzyl position due to the presence of the chloro group.
Oxidation and Reduction: : The ether and piperidine moieties can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: : Commonly uses reagents like sodium or potassium halides, under reflux conditions.
Oxidation: : Uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Involves reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products depend on the specific reaction:
Substitution: : Yields substituted benzyl derivatives.
Oxidation: : Produces oxidized forms of the piperidine and tetrahydrofuran moieties.
Reduction: : Leads to deoxygenated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, it is used as a building block for synthesizing more complex molecules, particularly in the design of new pharmacophores.
Biology
Biologically, it is explored for its potential in interacting with specific cellular receptors, making it a candidate for drug development.
Medicine
In medicine, preliminary studies suggest its efficacy in targeting certain biochemical pathways, providing a basis for therapeutic applications.
Industry
In industrial applications, it is used as an intermediate in the manufacture of specialized materials and in the development of novel catalytic processes.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as receptor sites on cell membranes. This interaction typically involves the binding of the compound to these receptors, thereby modulating cellular pathways and eliciting a biological response.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
4-(((4-chlorobenzyl)oxy)methyl)piperidine derivatives
Uniqueness
The presence of the oxalate moiety and the specific substitution pattern confers unique physicochemical properties, such as enhanced solubility and bioavailability, distinguishing it from its analogs.
Would you like to explore any particular section in more depth?
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O3.C2H2O4/c21-18-5-3-16(4-6-18)14-25-15-17-7-9-23(10-8-17)13-20(24)22-12-19-2-1-11-26-19;3-1(4)2(5)6/h3-6,17,19H,1-2,7-15H2,(H,22,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXZLPFXXXKMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/new.no-structure.jpg)
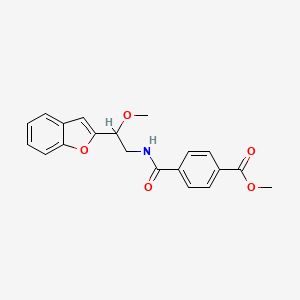
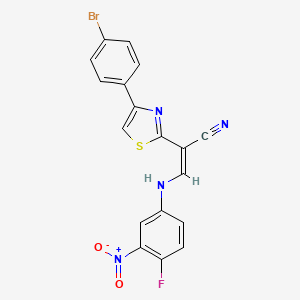
![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2493395.png)
![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)
![Methyl (E)-4-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-oxobut-2-enoate](/img/structure/B2493398.png)
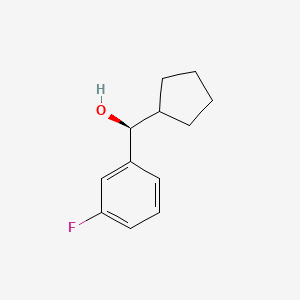
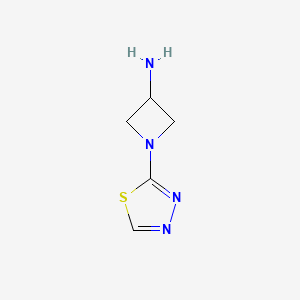
![(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2493403.png)
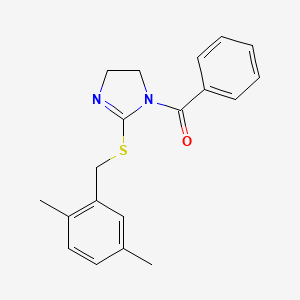
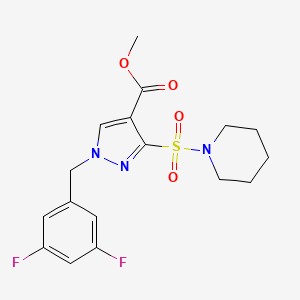
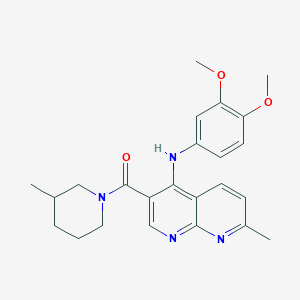
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2493408.png)
